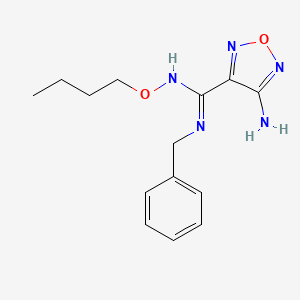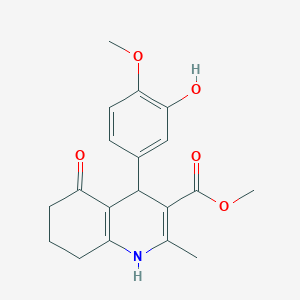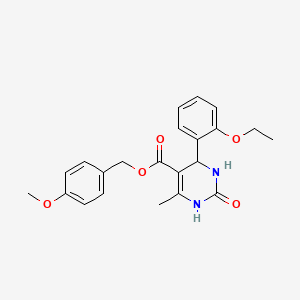
1-(2,4-dimethylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dimethylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "MDPBP" and is a member of the pyrrolidinophenone class of compounds. MDPBP has been the subject of numerous studies due to its unique chemical structure and potential applications in various fields of research.
作用机制
MDPBP acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It has a high affinity for the dopamine transporter, which leads to an increase in dopamine in the synaptic cleft and subsequent activation of dopamine receptors. This mechanism of action is similar to that of other drugs such as cocaine and amphetamines.
Biochemical and Physiological Effects:
MDPBP has been shown to have a variety of biochemical and physiological effects, including increased locomotor activity and hyperthermia in animal models. It has also been shown to produce rewarding effects in animal studies, indicating its potential for abuse liability.
实验室实验的优点和局限性
One advantage of MDPBP is its high affinity for the dopamine transporter, which makes it a useful tool in the study of dopamine-related disorders. However, its potential for abuse liability and lack of specificity for other neurotransmitter transporters may limit its usefulness in certain research areas.
未来方向
There are numerous potential future directions for research involving MDPBP. One area of interest is the development of more specific dopamine transporter ligands that could be used in the study of dopamine-related disorders. Additionally, further research is needed to fully understand the potential abuse liability of MDPBP and other pyrrolidinophenone compounds. Finally, the potential applications of MDPBP in the treatment of various disorders should be explored further.
合成方法
MDPBP can be synthesized using a variety of methods, including traditional organic synthesis techniques and newer methods such as microwave-assisted synthesis. One common method involves the reaction of 2,4-dimethylbenzaldehyde with methylamine and 4-methylpiperazine in the presence of acetic anhydride and sodium acetate. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
科学研究应用
MDPBP has been studied extensively for its potential applications in various fields of scientific research. One area of interest is its potential use as a research tool in the study of the central nervous system. MDPBP has been shown to have a high affinity for the dopamine transporter, which could potentially be useful in the study of dopamine-related disorders such as Parkinson's disease.
属性
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-12-4-5-14(13(2)10-12)20-16(21)11-15(17(20)22)19-8-6-18(3)7-9-19/h4-5,10,15H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIWAUBCAVYKMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine](/img/structure/B5164266.png)
![2-(diethylamino)ethyl 4-{[(1-mesityl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5164268.png)
![4-{3-[(4-methoxy-3-biphenylyl)amino]butyl}phenol](/img/structure/B5164291.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5164297.png)

![2-(4-chlorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5164301.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5164315.png)
![N-(2-chlorophenyl)-2-{[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5164322.png)

![4-{5-[4-(2-bromobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5164336.png)
![N-(3-isoxazolylmethyl)-N-methyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5164338.png)


![diisopropyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5164352.png)